molecular formula C20H24N2O3 B1452646 N-Propyl DL-Z-Phenylalaninamide CAS No. 1214144-38-3

N-Propyl DL-Z-Phenylalaninamide

Cat. No.: B1452646
CAS No.: 1214144-38-3
M. Wt: 340.4 g/mol
InChI Key: IOCKJFWSBACSJT-UHFFFAOYSA-N
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Description

N-Propyl DL-Z-Phenylalaninamide: is an organic compound belonging to the class of carbamates It is characterized by the presence of a benzyl group, a phenyl group, and a propylcarbamoyl group attached to an ethylcarbamate backbone

Biochemical Analysis

Biochemical Properties

Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes that are crucial for the breakdown of acetylcholine and butyrylcholine, respectively . The inhibition of these enzymes leads to an accumulation of acetylcholine and butyrylcholine, which can affect neurotransmission and muscle function. Additionally, Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate interacts with other biomolecules such as cathepsin F and cruzipain, influencing their activity and potentially affecting cellular processes .

Cellular Effects

Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate has been observed to impact various types of cells and cellular processes. In neuronal cells, it can alter neurotransmission by inhibiting acetylcholinesterase, leading to increased levels of acetylcholine. This can enhance synaptic transmission but may also cause overstimulation and toxicity at high concentrations. In muscle cells, the compound’s effect on butyrylcholinesterase can influence muscle contraction and relaxation. Furthermore, Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate has been shown to affect cell signaling pathways, gene expression, and cellular metabolism, potentially leading to changes in cell function and viability .

Molecular Mechanism

The molecular mechanism of Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate involves its binding interactions with specific enzymes and proteins. The compound binds to the active site of acetylcholinesterase and butyrylcholinesterase, inhibiting their catalytic activity. This inhibition prevents the hydrolysis of acetylcholine and butyrylcholine, leading to their accumulation in the synaptic cleft. Additionally, Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its degradation can occur over extended periods or under specific environmental conditions. Long-term exposure to Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate has been associated with changes in cellular function, including alterations in enzyme activity, gene expression, and metabolic processes. These temporal effects highlight the importance of monitoring the compound’s stability and degradation in experimental studies .

Dosage Effects in Animal Models

The effects of Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate vary with different dosages in animal models. At low to moderate doses, the compound can enhance neurotransmission and muscle function by inhibiting acetylcholinesterase and butyrylcholinesterase. At high doses, it can cause toxicity and adverse effects, including overstimulation of the nervous system, muscle spasms, and potential organ damage. Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s toxic effects become pronounced .

Metabolic Pathways

Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes hydrolysis by esterases, leading to the formation of benzyl alcohol and other metabolites. These metabolites can further participate in metabolic reactions, affecting metabolic flux and metabolite levels. The interaction of Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate with metabolic enzymes highlights its potential impact on cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cellular membranes and accumulate in various tissues, including the brain, muscles, and liver. Its distribution is influenced by factors such as lipid solubility, molecular size, and the presence of transport proteins. The ability of Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate to cross the blood-brain barrier and its accumulation in the brain are particularly relevant for its effects on neurotransmission and central nervous system function .

Subcellular Localization

Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm and can be directed to specific organelles through targeting signals and post-translational modifications. Its presence in the cytoplasm allows it to interact with cytoplasmic enzymes and proteins, influencing cellular processes such as signal transduction, metabolism, and gene expression. The subcellular localization of Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate is crucial for understanding its biochemical and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Propyl DL-Z-Phenylalaninamide typically involves the reaction of benzyl chloroformate with N-(2-phenyl-1-(propylcarbamoyl)ethyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as recrystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions: N-Propyl DL-Z-Phenylalaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or phenyl groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

N-Propyl DL-Z-Phenylalaninamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • Benzyl N-[2-phenyl-1-(phenylcarbamoyl)ethyl]carbamate
  • Benzyl N-[2-phenyl-1-(methylcarbamoyl)ethyl]carbamate
  • Benzyl N-[2-phenyl-1-(ethylcarbamoyl)ethyl]carbamate

Uniqueness: N-Propyl DL-Z-Phenylalaninamide is unique due to the presence of the propylcarbamoyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to differences in steric and electronic effects, which can influence the compound’s reactivity and interactions with molecular targets.

Properties

IUPAC Name

benzyl N-[1-oxo-3-phenyl-1-(propylamino)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-2-13-21-19(23)18(14-16-9-5-3-6-10-16)22-20(24)25-15-17-11-7-4-8-12-17/h3-12,18H,2,13-15H2,1H3,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCKJFWSBACSJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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